molecular formula C11H22N2O3 B2676207 Tert-butyl 4-(methoxyamino)piperidine-1-carboxylate CAS No. 319427-79-7

Tert-butyl 4-(methoxyamino)piperidine-1-carboxylate

Cat. No.: B2676207
CAS No.: 319427-79-7
M. Wt: 230.308
InChI Key: FMRUAWTVVALMHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(methoxyamino)piperidine-1-carboxylate is a chemical compound with the molecular formula C11H22N2O3. It is a piperidine derivative, which is a class of compounds known for their diverse applications in medicinal chemistry and organic synthesis. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(methoxyamino)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with methoxyamine. The reaction is usually carried out in the presence of a suitable solvent such as methanol or ethanol, and a catalyst may be used to facilitate the reaction. The reaction conditions often include moderate temperatures and stirring to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(methoxyamino)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Tert-butyl 4-(methoxyamino)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.

    Medicine: It serves as a precursor in the development of drugs targeting various diseases, including neurological disorders and cancers.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(methoxyamino)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The methoxyamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The piperidine ring structure provides a scaffold that can interact with various enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-amino-1-piperidinecarboxylate: This compound is similar in structure but lacks the methoxyamino group.

    Tert-butyl 4-(methylamino)piperidine-1-carboxylate: It has a methylamino group instead of a methoxyamino group.

    Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: This compound contains a phenylamino group.

Uniqueness

Tert-butyl 4-(methoxyamino)piperidine-1-carboxylate is unique due to the presence of the methoxyamino group, which imparts distinct chemical and biological properties. This functional group can participate in specific interactions that are not possible with other similar compounds, making it valuable in certain applications .

Properties

IUPAC Name

tert-butyl 4-(methoxyamino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-7-5-9(6-8-13)12-15-4/h9,12H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMRUAWTVVALMHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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